molecular formula C10H15NO3 B13728702 (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one

(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B13728702
M. Wt: 197.23 g/mol
InChI Key: OUALYNREYGXYFG-ZJELKQJVSA-N
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Description

(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both an oxazolidinone ring and an unsaturated butenoyl side chain contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Butenoyl Group: The unsaturated butenoyl side chain can be introduced via an acylation reaction using acryloyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to saturate the double bond in the butenoyl side chain.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the butenoyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated derivatives.

Scientific Research Applications

(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, while the butenoyl side chain can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one: The enantiomer of the compound, which may have different reactivity and biological activity.

    (4S)-4-[(E)-but-2-enoyl]-3-methyl-1,3-oxazolidin-2-one: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an unsaturated butenoyl side chain

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H15NO3/c1-4-5-9(12)8-6-14-10(13)11(8)7(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1

InChI Key

OUALYNREYGXYFG-ZJELKQJVSA-N

Isomeric SMILES

C/C=C/C(=O)[C@@H]1COC(=O)N1C(C)C

Canonical SMILES

CC=CC(=O)C1COC(=O)N1C(C)C

Origin of Product

United States

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